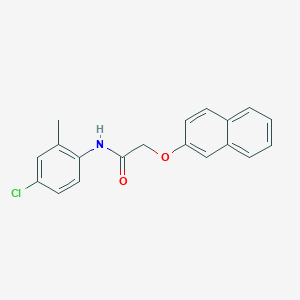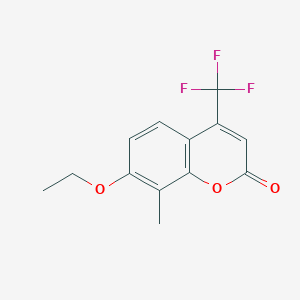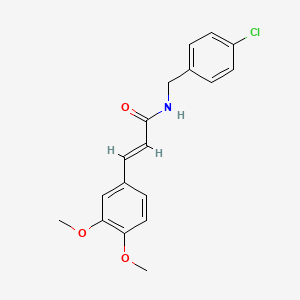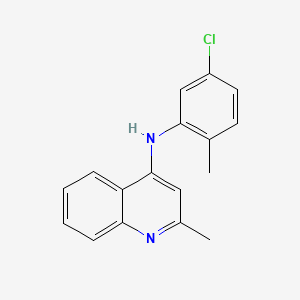
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide, also known as Compound A, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A is not fully understood, but it is believed to act through multiple pathways. In cancer, this compound A has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. In inflammation, this compound A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative disorders, this compound A has been shown to activate certain neuroprotective pathways and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects. In cancer, this compound A has been shown to induce apoptosis and cell cycle arrest in cancer cells. In inflammation, this compound A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A in lab experiments is its low molecular weight, which allows for easy penetration into cells and tissues. Another advantage is its stability and solubility in various solvents. However, one limitation is its low bioavailability, which may require the use of higher concentrations in experiments.
Orientations Futures
For research on N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound A may provide insight into its potential use as a therapeutic agent in humans.
In conclusion, this compound A is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound A may provide valuable insights into its potential as a therapeutic agent in humans.
Méthodes De Synthèse
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 2-naphthol to form an intermediate compound, which is then reacted with acetic anhydride to produce this compound A. The purity and yield of this compound A can be improved by using different purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-2-(2-naphthyloxy)acetamide A has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, this compound A has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation studies have shown that this compound A can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-13-10-16(20)7-9-18(13)21-19(22)12-23-17-8-6-14-4-2-3-5-15(14)11-17/h2-11H,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBZJWTVFLZKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5874054.png)




![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)

![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5874118.png)
![3-(2-furyl)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5874124.png)
![7-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5874126.png)

